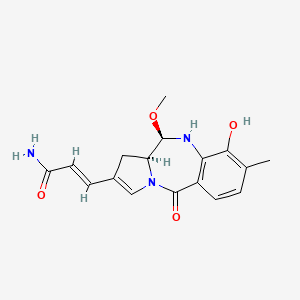

Anthramycin methyl ether

Description

Historical Context of Discovery and Isolation

The parent compound, anthramycin (B1237830), was first identified in the 1950s by M. D. Tendler and S. Korman from the thermophilic actinomycete Streptomyces refuineus. wikipedia.orgebi.ac.ukjst.go.jp The substance, initially called "refuin," was found in the fermentation broths of the organism. jst.go.jpcolab.ws In 1965, a pure crystalline form of the antibiotic was successfully isolated by Leimgruber and his colleagues, who assigned it the name anthramycin. wikipedia.orgjst.go.jp

Due to the inherent instability of anthramycin's chemical structure, much of the initial characterization was performed on its more stable epimer, anthramycin-11-methyl-ether (AME). wikipedia.orgebi.ac.uk This derivative is readily formed by the recrystallization of anthramycin from hot methanol. wikipedia.orgebi.ac.uk The structure of anthramycin was ultimately elucidated by Leimgruber using techniques such as nuclear magnetic resonance, ultraviolet spectroscopy, and mass spectrometry, which confirmed its pyrrolobenzodiazepine nucleus. wikipedia.org

Early Recognition of Antibiotic and Antitumor Properties

From its initial discovery, anthramycin and its derivatives exhibited notable biological activity. The substance was found to inhibit some Gram-positive bacteria. colab.ws However, its antitumor capabilities garnered the most significant scientific interest. Early research demonstrated that a preparation containing anthramycin was active against several mouse tumor systems, including Sarcoma 180, adenocarcinoma 755, and Ehrlich ascites tumor. colab.wsaacrjournals.org

Subsequent studies focusing on the more stable anthramycin methyl ether confirmed a broad spectrum of activity against a number of experimental neoplasms in rodents. aacrjournals.org It was shown to be particularly effective against various experimental leukemias in mice, increasing the survival time of the subjects. aacrjournals.org The compound's mechanism of action was identified as the inhibition of DNA and RNA synthesis. wikipedia.orgaacrjournals.org AME achieves this by forming a complex with DNA, which blocks the DNA from acting as a template in biosynthetic processes. wikipedia.orgaacrjournals.org This interaction with DNA was demonstrated through various methods, including spectroscopy and the isolation of an AME-DNA complex. aacrjournals.org

Position within the Pyrrolobenzodiazepine Family of Natural Products

Anthramycin is a foundational member of the pyrrolobenzodiazepine (PBD) family of natural products. nih.govebi.ac.uk This class of compounds is defined by a characteristic tricyclic ring system consisting of a substituted aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring. nih.gov A key feature of the PBD structure is a chiral center at the C11a-position, which gives the molecule a specific three-dimensional shape that allows it to fit snugly within the minor groove of DNA. nih.gov

PBDs exert their biological effects through the formation of a covalent bond with the C2-amino group of a guanine (B1146940) base in the DNA minor groove. nih.govnih.gov This is made possible by an electrophilic imine, carbinolamine, or, as in the case of this compound, a carbinolamine methyl ether group at the N10–C11 position. nih.govnih.gov Anthramycin was the first PBD to be isolated, and its discovery paved the way for the investigation and development of other natural and synthetic PBDs, including tomaymycin (B1231328) and sibiromycin (B87660). nih.govmdpi.com this compound, as a stable and active derivative, has been an invaluable tool in understanding the structure-activity relationships and the DNA-binding mechanism that define the PBD family. wikipedia.orgnih.gov

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

CAS No. |

5544-25-2 |

|---|---|

Molecular Formula |

C17H19N3O4 |

Molecular Weight |

329.35 g/mol |

IUPAC Name |

(E)-3-[(6R,6aS)-4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide |

InChI |

InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+/t12-,16+/m0/s1 |

InChI Key |

YRMCBQLZVBXOSJ-PCFSSPOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)OC)/C=C/C(=O)N)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |

Other CAS No. |

5544-25-2 |

Synonyms |

anthramycin 11-methyl ether anthramycin 11-methyl ether monohydrate anthramycin 11-methyl ether, 11E-(2(E)-11alpha,11abeta)-isomer anthramycin 11-methyl ether, 11S-(2(E),11alpha,11aalpha)-isome |

Origin of Product |

United States |

Structural Elucidation and Chemical Forms of Anthramycin Methyl Ether

Initial Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

The initial characterization of anthramycin (B1237830) methyl ether's structure was accomplished through a combination of spectroscopic methods, which provided foundational evidence for its molecular framework and functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of an ether-containing compound is characterized by a strong C–O single-bond stretching absorption. For ethers, this distinctive peak typically appears in the fingerprint region, between 1050 and 1150 cm⁻¹. libretexts.org This feature would be a key indicator for the presence of the methyl ether group in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is particularly useful for identifying protons on carbons adjacent to an ether oxygen. These protons experience a downfield shift due to the electronegativity of the oxygen atom, typically resonating in the 3.4 to 4.5 δ range. libretexts.org In the case of anthramycin methyl ether, NMR spectra were instrumental in making the initial assignments of the relative configurations at the chiral centers C(11) and C(11a). iucr.org

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecule's mass and fragmentation pattern, confirming its molecular formula (C₁₇H₁₉N₃O₄). uni.lu High-resolution mass spectrometry can yield the precise molecular formula by determining the mass to four or more decimal places. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, have been calculated for various adducts of this compound. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass/charge ratio) |

|---|---|

| [M+H]⁺ | 330.14482 |

| [M+Na]⁺ | 352.12676 |

| [M-H]⁻ | 328.13026 |

| [M+NH₄]⁺ | 347.17136 |

| [M+K]⁺ | 368.10070 |

Source: PubChemLite. uni.lu

Definitive Stereochemical Assignment via X-ray Crystallography

While spectroscopic methods provided initial insights, the definitive three-dimensional structure and absolute stereochemistry of this compound were established through single-crystal X-ray diffraction analysis. iucr.org A study on a monohydrate crystal of the compound provided precise atomic coordinates and conformational details. iucr.org

The crystal structure analysis confirmed the molecule's complex architecture, revealing the specific spatial arrangement of its constituent rings. iucr.org The 1,4-diazepine ring was found to adopt a boat conformation, while the adjoining five-membered pyrrole (B145914) ring exists as a flattened envelope. iucr.org Crucially, this analysis provided an unambiguous assignment of the stereochemistry at the chiral centers, showing a trans relationship between the substituents at these positions. iucr.org The entire molecule possesses a notable twist of approximately 50 degrees from one end to the other along its longitudinal axis. core.ac.uk

Table 2: Crystallographic Data for this compound Monohydrate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₄·H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Cell Dimensions | a = 7.984(1) Å |

| b = 13.495(3) Å | |

| c = 16.200(3) Å | |

| Molecules per Unit Cell (Z) | 4 |

Source: Acta Crystallographica. iucr.org

Interconvertible Forms: Imine, Carbinolamine, and Carbinolamine Methyl Ether

A key chemical feature of anthramycin and its derivatives, including the methyl ether, is the existence of an equilibrium between three interconvertible forms at the N10-C11 position. nih.govtaylorandfrancis.comacs.orgkcl.ac.uk This position serves as an electrophilic center, which is fundamental to the molecule's biological activity. researchgate.net

The three forms in equilibrium are:

Carbinolamine Methyl Ether : The form in which the C11 position bears a methoxy (B1213986) group (-OCH₃). This is the titled compound, this compound.

Carbinolamine : Under aqueous or acidic conditions, the methyl ether can be hydrolyzed to a carbinolamine, which has a hydroxyl group (-OH) at the C11 position. colab.ws

Imine : The carbinolamine can subsequently lose a molecule of water to form a reactive imine functionality (a C=N double bond) between N10 and C11. taylorandfrancis.comresearchgate.net

This interconversion is significant because the imine form is the primary electrophilic species responsible for forming a covalent bond with the N2 atom of guanine (B1146940) in the minor groove of DNA. iucr.org The stability of these forms relative to one another can be influenced by substitutions on the aromatic A-ring of the PBD structure. nih.govacs.org

Biosynthesis of Anthramycin Methyl Ether

Identification of Primary Biosynthetic Precursors

Early biosynthetic studies employing isotopically labeled compounds successfully identified the fundamental building blocks of the anthramycin (B1237830) scaffold. It was established that the entire carbon and nitrogen framework is derived from three proteinogenic amino acids: L-tryptophan, L-tyrosine, and L-methionine. rsc.orgacs.orgnih.govvanderbilt.edu These foundational precursors enter specialized pathways that modify them into the unique moieties required for the final assembly of the PBD core. nih.gov

The anthranilate portion of the anthramycin molecule, specifically 4-methyl-3-hydroxyanthranilic acid, originates from the amino acid L-tryptophan. nih.govnih.gov The biosynthetic route proceeds via the kynurenine (B1673888) pathway, a common route for tryptophan degradation. nih.govnih.gov In this pathway, tryptophan is converted to L-kynurenine. nih.gov For PBDs like anthramycin and the structurally similar sibiromycin (B87660), L-kynurenine is believed to undergo subsequent enzymatic modifications, including hydroxylation and methylation, to yield the 3-hydroxy-4-methylanthranilic acid intermediate that is incorporated into the final structure. nih.govnih.gov The indole (B1671886) nitrogen of tryptophan is conserved during this transformation and becomes one of the nitrogen atoms in the diazepine (B8756704) ring of anthramycin. nih.gov

The hydropyrrole (also referred to as the dehydroproline acrylamide (B121943) or 4-alkyl-L-proline derivative) moiety of anthramycin is derived from L-tyrosine. acs.orgnih.govnih.gov This biosynthetic pathway is shared among several complex natural products, including other PBDs and the antibiotic lincomycin. nih.govnih.gov The initial step involves the ortho-hydroxylation of L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by a specialized tyrosine hydroxylase. ebi.ac.ukresearchgate.net The aromatic ring of L-DOPA is then cleaved by a dioxygenase, leading to a series of reactions that include cyclization to form a dihydropyrrole ring. nih.gov Further enzymatic steps result in the formation of 4-vinyl-2,3-dihydropyrrole-2-carboxylic acid, which is considered a key branch-point intermediate in the biosynthesis of anthramycin and related compounds. nih.gov

L-methionine serves as the donor for the methyl groups present in the anthramycin structure. rsc.orgnih.gov It functions via its activated form, S-adenosyl-L-methionine (SAM), which is a ubiquitous cosubstrate for methyltransferase enzymes. wikipedia.orgcaldic.com In the biosynthesis of anthramycin, SAM provides the methyl group for the C-methylation of the anthranilate precursor to form the 4-methyl-3-hydroxyanthranilic acid moiety. nih.govresearchgate.net A second methylation occurs to form anthramycin methyl ether, where a methyl group is added to the carbinolamine, a reaction that can also occur non-enzymatically in the presence of methanol. ebi.ac.uk

L-Tyrosine Pathway for the Hydropyrrole Moiety

Elucidation of Biosynthetic Gene Clusters

The genetic blueprint for anthramycin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces refuineus. A genome-scanning approach led to the identification and sequencing of the complete 32.5 kb anthramycin BGC. ebi.ac.uk This cluster contains 25 open reading frames (ORFs) whose predicted functions are consistent with the known biosynthetic origins of the molecule. ebi.ac.uk

The cluster contains genes for the synthesis of the two primary precursors: the 4-methyl-3-hydroxyanthranilic acid and the "dehydroproline acrylamide" moiety. ebi.ac.uk Comparative genomics with the BGCs of related PBDs, such as sibiromycin and tomaymycin (B1231328), helped to delineate the boundaries of the anthramycin cluster and assign putative functions to many of the genes. ebi.ac.uknih.gov The integrity of the reconstructed pathway and the proposed cluster boundaries were confirmed by the heterologous expression of the entire gene cluster in Streptomyces lividans, which resulted in the production of anthramycin. researchgate.net The cluster also contains genes predicted to be involved in regulation and self-resistance. nih.gov

Proposed Enzymatic Mechanisms and Pathway Intermediates

Analysis of the anthramycin BGC has allowed for the proposal of specific enzymatic functions and key intermediates.

Precursor Synthesis: The enzyme Orf13 has been characterized as a heme-dependent peroxidase that functions as a tyrosine hydroxylase, catalyzing the conversion of L-tyrosine to L-DOPA, the first committed step in the formation of the hydropyrrole moiety. ebi.ac.uk The pathway to the anthranilate moiety involves enzymes homologous to those in the tryptophan degradation pathway, including a proposed kynurenine-3-monooxygenase (homologous to SibC in the sibiromycin cluster) and a methyltransferase. nih.govnih.gov The intermediate 3-hydroxy-4-methylanthranilic acid is a confirmed precursor for the related antibiotic sibiromycin and is proposed to be an intermediate in anthramycin biosynthesis as well. nih.govresearchgate.net

Assembly: The condensation of the 4-methyl-3-hydroxyanthranilic acid and the hydropyrrole precursors is catalyzed by a two-module nonribosomal peptide synthetase (NRPS) encoded within the cluster. ebi.ac.uk These large, modular enzymes are common in microbial secondary metabolism for the synthesis of peptide-based natural products. The NRPS activates the two precursor molecules and catalyzes the formation of the amide bond that links them. ebi.ac.uk

Post-NRPS Modification: The final step catalyzed by the NRPS is a reduction, carried out by a terminal reductase domain, which is consistent with the hemiaminal (carbinolamine) oxidation state at C11 in the final anthramycin molecule. ebi.ac.uk Further tailoring reactions on the hydropyrrole moiety are catalyzed by enzymes such as a putative FAD-dependent oxidoreductase (Orf7), which is thought to introduce unsaturation into the ring system. asm.orgrsc.org

Comparative Biosynthesis with Structurally Related Pyrrolobenzodiazepines (e.g., Sibiromycin, Tomaymycin)

Comparing the biosynthesis of anthramycin with that of sibiromycin and tomaymycin reveals a modular and evolutionarily related strategy for constructing the PBD scaffold. nih.govresearchgate.net

Common Precursors: All three antibiotics utilize L-tryptophan, L-tyrosine, and L-methionine as their primary building blocks. nih.gov

Shared Hydropyrrole Pathway: The initial steps for the synthesis of the hydropyrrole moiety are highly conserved among anthramycin, sibiromycin, tomaymycin, and even the antibiotic lincomycin. nih.govnih.gov They share a common pathway from L-tyrosine to the proposed branch point intermediate, 4-vinyl-2,3-dihydropyrrole-2-carboxylic acid. nih.gov The pathways then diverge, with different tailoring enzymes modifying this common core to create the specific side chains found in each antibiotic. For instance, the propenamide side chain of anthramycin requires oxidation and amidation steps that are absent in the biosynthesis of sibiromycin's propenyl side chain. asm.org

Divergent Anthranilate Pathways: While both anthramycin and sibiromycin possess a C-9 hydroxyl group derived from the 3-hydroxyanthranilate pathway, tomaymycin lacks this substitution, indicating a different biosynthetic route for its anthranilate moiety. nih.gov The biosynthesis of anthramycin and sibiromycin are proposed to diverge after the formation of the common intermediate 3-hydroxy-4-methylanthranilic acid. Sibiromycin biosynthesis requires an additional hydroxylation at C-7, a feature it shares with tomaymycin but not anthramycin. nih.govasm.orgresearchgate.net This modularity, where distinct precursor pathways converge and are then modified, highlights the efficiency and adaptability of microbial secondary metabolism.

Molecular Mechanism of Action of Anthramycin Methyl Ether

Covalent DNA Adduct Formation

The cornerstone of AME's activity is its ability to form an irreversible covalent adduct with DNA. vulcanchem.com This process locks the drug molecule onto the DNA template, physically obstructing the enzymes involved in nucleic acid synthesis. aacrjournals.orgaacrjournals.orgwikipedia.org The formation of this adduct is a multi-step process that begins with the drug positioning itself within the DNA's minor groove. wiley.com

AME binds selectively within the minor groove of the DNA double helix. nih.govebi.ac.uk Extensive research, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, has precisely identified the site of covalent attachment. The drug molecule aligns within the minor groove, and a covalent bond is formed between the C11 position of AME and the exocyclic N2 amino group of a guanine (B1146940) base. wiley.comebi.ac.ukresearchgate.net This specific interaction distinguishes PBDs from many other DNA alkylating agents that target different sites, such as the N7 position of guanine in the major groove. rsc.orgresearchgate.net The location of the adduct deep within the narrow minor groove causes a significant, localized distortion of the DNA structure. nih.gov

The chemical reactivity of AME is centered on the N10-C11 position of its benzodiazepine (B76468) ring. wiley.com This region, which exists as a carbinolamine methyl ether, is essential for the covalent reaction with DNA. wiley.com It functions as an electrophilic center, primed for reaction. In the aqueous environment of the cell, the carbinolamine methyl ether can be in equilibrium with a more reactive imine form. wiley.comresearchgate.net The C11 carbon of this electrophilic center is the precise atom that forms the covalent bond with the guanine N2 amine, resulting in a stable aminal linkage. wiley.comebi.ac.uk NMR studies have confirmed this linkage by detecting a characteristic upfield shift of about 16 ppm for the C11 carbon upon adduct formation. ebi.ac.uk

The formation of the covalent bond is a classic example of a nucleophilic attack. After AME is positioned non-covalently in the minor groove, the N2 amino group of guanine acts as the nucleophile. wiley.com It attacks the electrophilic C11 carbon of the AME's imine or equivalent moiety. wiley.com Molecular modeling simulations suggest that the electrostatic environment of the DNA helix itself may play a role in facilitating this reaction by polarizing the drug molecule in a way that enhances the electrophilicity of the C11 position, thereby favoring the nucleophilic attack by the guanine. ebi.ac.uk This covalent bonding step "locks" the AME molecule in place, securing the DNA adduct. wiley.com

Table 1: Summary of AME-DNA Covalent Adduct Formation

| AME Moiety | DNA Target | Bond Type | Location |

|---|---|---|---|

| C11 Electrophilic Center | Guanine N2-amino group | Covalent (Aminal linkage) | DNA Minor Groove |

Role of the N10-C11 Electrophilic Center

DNA Binding Characteristics and Specificity

While the covalent bond is the ultimate result of the interaction, the specificity and stability of the AME-DNA adduct are heavily influenced by a combination of sequence selectivity and non-covalent forces.

AME does not bind randomly to any guanine residue. It exhibits a significant degree of DNA sequence selectivity. nih.gov The preferred binding sites are guanine residues flanked by purines (adenine or guanine), following the recognition motif 5'-Pu-G-Pu-3'. nih.govwiley.com Conversely, sequences where the central guanine is flanked by pyrimidines (cytosine or thymine), i.e., 5'-Py-G-Py-3', are the least reactive. nih.gov Research has shown a direct correlation between this sequence selectivity and the kinetics of the reaction; the drug reacts faster with its preferred sequences. nih.gov Furthermore, the binding of AME to these preferred sequences induces a more significant bending of the DNA helix, suggesting that the conformational flexibility of the DNA at specific sequences is a key factor in recognition and reactivity. nih.gov

Table 2: DNA Sequence Selectivity of Anthramycin (B1237830) Methyl Ether

| Sequence Motif | Reactivity / Preference | Associated Characteristics |

|---|---|---|

| 5'-Pu-G-Pu-3' | High | Faster reaction kinetics, greater drug-induced DNA bending |

| 5'-Py-G-Py-3' | Low | Slower reaction kinetics, less drug-induced DNA bending |

Before the covalent bond forms, non-covalent interactions are critical for correctly orienting the AME molecule within the minor groove. The natural curvature of the AME molecule is conformationally suited to fit snugly into the helical twist of the DNA minor groove. ebi.ac.uk The extended (E)-propenamide side chain at the C8 position plays a crucial role in stabilizing this initial binding. wiley.com This side chain extends along the floor of the minor groove, forming stabilizing van der Waals contacts and potentially sequence-specific hydrogen bonds with the bases of the DNA. wiley.com This interaction has been described as a "netropsin-like" fit, contributing to the preference for purine (B94841) bases, particularly adenines, flanking the site of covalent attachment. ebi.ac.uk These non-covalent forces guide the drug to its preferred binding site and hold it in the correct orientation for the subsequent nucleophilic attack and covalent bond formation. wiley.complos.org

Influence on DNA Conformation (e.g., Helix Stiffening, Twist Angles)

The binding of anthramycin methyl ether to the minor groove of DNA induces significant alterations in the DNA's three-dimensional structure. researchgate.netnih.gov One of the notable effects is the stiffening of the DNA helix. researchgate.netnih.gov This increased rigidity is a direct consequence of the covalent adduct formed between the drug and the guanine base. researchgate.net

Furthermore, the interaction influences the helical twist of the DNA. Specifically, the binding of anthramycin induces a low twist angle at the purine-purine steps, particularly at the T-G sequence within a T-G-G binding site. ebi.ac.ukresearchgate.net This alteration in the twist angle is a key factor in the specificity of anthramycin for certain DNA sequences. ebi.ac.ukresearchgate.net The natural twist of the anthramycin molecule itself in the C11aS conformation is complementary to the twist of the DNA minor groove, facilitating its snug fit. researchgate.net Computational studies have also shown a slight distortion of the drug molecule upon binding, with a decrease in its twist angle to better accommodate itself within the minor groove. sissa.it

Electric dichroism measurements have provided further insights, indicating that the chromophore of the anthramycin molecule is oriented at an approximate angle of 36° relative to the DNA helix axis. researchgate.net This orientation confirms that anthramycin does not intercalate between the DNA base pairs. researchgate.net

| Parameter | Observation | Reference(s) |

| Helix Flexibility | Stiffening of the DNA helix | researchgate.netnih.gov |

| Helical Twist | Induces a low twist angle at purine-purine steps (e.g., T-G) | ebi.ac.ukresearchgate.net |

| Drug Orientation | Chromophore at ~36° to the helix axis | researchgate.net |

| Binding Mode | Non-intercalative, minor groove binding | researchgate.net |

Molecular Consequences of DNA Adduction

The formation of a covalent adduct between this compound and DNA has profound consequences for the normal functioning of the genetic material. These consequences stem from the physical obstruction and conformational changes imposed by the bound drug molecule.

Inhibition of DNA Replication and RNA Transcription

A primary outcome of the this compound-DNA interaction is the potent inhibition of both DNA replication and RNA transcription. aacrjournals.orgwikipedia.org By forming a stable complex with the DNA template, the drug effectively prevents the DNA from participating in these essential biosynthetic processes. aacrjournals.orgaacrjournals.org This inhibition has been observed in both in vivo and in vitro studies using Ehrlich ascites carcinoma cells. aacrjournals.orgaacrjournals.org The inhibitory action is not directed at purine synthesis but rather at a later stage involving the nucleic acid synthesis itself. aacrjournals.org

Interference with DNA-Dependent Polymerase Activity

This compound acts as a competitive inhibitor, with respect to DNA, of DNA-dependent DNA polymerase and RNA polymerase. aacrjournals.orgaacrjournals.org The formation of the this compound-DNA complex physically blocks the binding of these polymerases to the DNA template, thereby halting the synthesis of new DNA and RNA strands. wikipedia.org The inhibitory effect on DNA polymerase has been shown to be more pronounced than on RNA polymerase in some systems. nih.gov The extent of this inhibition can be reduced by increasing the concentration of the DNA template, which is characteristic of competitive inhibition. nih.gov

Competitive Inhibition of DNA Hydrolysis by Enzymes (e.g., DNase I)

The binding of this compound to DNA also interferes with the enzymatic hydrolysis of DNA by nucleases such as DNase I. aacrjournals.orgaacrjournals.org Similar to its effect on polymerases, the drug acts as a competitive inhibitor. aacrjournals.orgaacrjournals.org The presence of the anthramycin adduct on the DNA molecule either directly blocks the recognition site of DNase I or induces a conformational change that prevents the enzyme from effectively cleaving the phosphodiester backbone. oup.com This inhibition of endonuclease activity has been demonstrated for several members of the pyrrolobenzodiazepine family, to which anthramycin belongs. oup.com

Advanced Biophysical and Computational Studies of DNA Interaction

To gain a deeper understanding of the atomic-level details of the this compound-DNA adduct, researchers have employed sophisticated biophysical and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Drug-DNA Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the precise structure of the covalent adduct formed between this compound and DNA. researchgate.netebi.ac.uknih.gov One- and two-dimensional NMR experiments have been conducted on adducts formed with self-complementary deoxyoligonucleotides, such as d(ATGCAT)2. nih.govnih.gov

These studies have unequivocally confirmed that this compound attaches to the exocyclic 2-amino group of a guanine residue. researchgate.netebi.ac.uk Specifically, 13C NMR spectroscopy revealed a significant upfield shift of the C-11 resonance of anthramycin upon covalent bond formation, which is indicative of an aminal linkage at this position. researchgate.netebi.ac.uk

Proton NMR studies, in both H2O and D2O solutions, have provided a direct characterization of the adduct. researchgate.netebi.ac.uk The data from Nuclear Overhauser Effect (NOE) experiments have shown that the anthramycin molecule resides in the minor groove of the DNA. nih.gov These experiments also established that the drug is attached as the S stereoisomer at the C11 position, with its side chain oriented towards the 5' end of the modified DNA strand. ebi.ac.uknih.gov The NMR data further confirmed that the DNA duplex remains in a right-handed conformation with all bases in an anti-conformation. ebi.ac.uknih.gov

| Technique | Key Finding | Reference(s) |

| 1D & 2D ¹H NMR | Confirmed covalent attachment to guanine; drug resides in minor groove. | nih.govnih.gov |

| ¹³C NMR | Showed an upfield shift of the C-11 resonance, indicating an aminal linkage. | researchgate.netebi.ac.uk |

| NOE Experiments | Determined the S stereoisomer at C11 and the 5' orientation of the side chain. | ebi.ac.uknih.gov |

Gel Filtration Chromatography and Equilibrium Dialysis for Complex Formation

The formation of a stable complex between this compound and DNA has been unequivocally demonstrated using gel filtration chromatography and equilibrium dialysis. aacrjournals.orgaacrjournals.org These techniques are fundamental in studying macromolecular interactions.

Gel Filtration Chromatography: This method, also known as size-exclusion chromatography, separates molecules based on their size. harvardapparatus.comharvard.edu When a mixture of this compound and DNA is passed through a gel filtration column (e.g., Sephadex G-50), the large DNA molecules, along with any bound this compound, elute first in the void volume. aacrjournals.orgaacrjournals.orgharvardapparatus.com The smaller, unbound drug molecules are retained by the porous beads of the column matrix and elute later. The successful isolation of an this compound-DNA complex using this method provides direct evidence of their stable association. aacrjournals.orgaacrjournals.org

Equilibrium Dialysis: This technique is employed to quantify the binding affinity between a small molecule (ligand) and a macromolecule. In this setup, a semi-permeable membrane separates a solution containing DNA and this compound from a solution containing only the drug. The membrane allows the small drug molecules to pass through but retains the larger DNA molecules. At equilibrium, the concentration of free drug is equal on both sides of the membrane. However, the total concentration of the drug on the side with DNA is higher due to the presence of DNA-bound drug molecules. By measuring the concentrations of the drug in both compartments, the amount of bound drug and the binding constant can be determined, providing a quantitative measure of the interaction. aacrjournals.orgresearchgate.netresearchgate.net Studies using equilibrium dialysis have confirmed the formation of the this compound-DNA complex. aacrjournals.orgaacrjournals.org

These classical biochemical techniques have laid the groundwork for understanding the fundamental interaction between this compound and its cellular target, DNA.

Ultraviolet Absorption Spectroscopy and DNA Melting Temperature (Tm) Shifts

The interaction of this compound with DNA induces significant changes in the biophysical properties of the DNA molecule, which can be monitored using ultraviolet (UV) absorption spectroscopy and by measuring the DNA melting temperature (Tm).

Ultraviolet Absorption Spectroscopy: Both DNA and this compound absorb UV light. The interaction between the two molecules leads to changes in their respective UV absorption spectra. aacrjournals.orgaacrjournals.org Typically, the binding of a small molecule to DNA can cause a shift in the wavelength of maximum absorbance (a spectral shift) and a change in the molar absorptivity (hyperchromicity or hypochromicity). mdpi.com These spectral changes upon the addition of this compound to a DNA solution provide further evidence of complex formation. aacrjournals.orgaacrjournals.org

DNA Melting Temperature (Tm) Shifts: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA molecules dissociate into single strands. This process can be monitored by observing the increase in UV absorbance at 260 nm as the temperature rises. Molecules that bind to and stabilize the DNA double helix increase its Tm. This compound has been shown to cause a significant increase in the Tm of DNA. aacrjournals.orgaacrjournals.org This stabilization of the DNA helix is a hallmark of minor groove binding agents and intercalators and indicates a strong interaction that makes it more difficult to separate the DNA strands. The magnitude of the Tm increase can be correlated with the binding affinity of the compound. For instance, the PBD dimer SJG-136, a related compound, demonstrated a significant increase in the melting temperature of calf thymus DNA, with the effect being dependent on both the concentration ratio and incubation time. nih.gov

The following interactive table summarizes the observed effects of this compound on these biophysical properties of DNA.

| Technique | Observation | Interpretation |

| Ultraviolet Absorption Spectroscopy | Spectral shifts and changes in molar absorptivity upon mixing this compound and DNA. aacrjournals.orgaacrjournals.org | Indicates direct interaction and formation of a complex between the drug and DNA. |

| DNA Melting Temperature (Tm) | Significant increase in the Tm of DNA in the presence of this compound. aacrjournals.orgaacrjournals.org | Stabilization of the DNA double helix due to drug binding. |

Molecular Dynamics (MD) Simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To gain a more detailed, atomistic understanding of the interaction between this compound and DNA, researchers have employed sophisticated computational methods such as Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. ebi.ac.ukscribd.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecular interactions over time. These simulations have been used to study the non-covalent and covalent complexes of anthramycin and its analogs with DNA oligonucleotides. ebi.ac.ukplos.org The simulations can reveal how the drug fits into the minor groove of the DNA, the specific conformational changes induced in both the drug and the DNA upon binding, and the role of the C8-substituent of the PBD monomer in stabilizing the adduct. plos.org For instance, MD simulations have suggested that the C8-substituent can contribute to the stability of the adduct formed with a terminal guanine. plos.org Furthermore, simulations have explored the binding of anthramycin to different DNA conformations, such as B-DNA and Z-DNA. jst.go.jp

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: QM/MM methods offer a powerful way to study chemical reactions in biological systems. scribd.com In this approach, the region of the system where the chemical reaction or significant electronic rearrangement occurs (e.g., the covalent bond formation between anthramycin and guanine) is treated with high-level quantum mechanics (QM), while the rest of the system (the bulk of the DNA and solvent) is treated with more computationally efficient molecular mechanics (MM). scribd.com QM/MM simulations have been instrumental in investigating the alkylation reaction of anthramycin with DNA. ebi.ac.uksissa.it These studies have shown that the electrostatic field of the DNA polarizes the drug molecule in a way that facilitates the nucleophilic attack by the guanine base, effectively catalyzing the reaction. ebi.ac.uksissa.it

The table below summarizes the key insights obtained from these computational studies.

| Computational Method | Key Findings |

| Molecular Dynamics (MD) Simulations | - Elucidation of the binding mode in the DNA minor groove. plos.org - Identification of conformational changes in both drug and DNA. ebi.ac.uk - Assessment of the stabilizing role of substituents. plos.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | - Detailed mechanism of covalent bond formation. ebi.ac.uksissa.it - Demonstration of DNA's catalytic role in the alkylation reaction. ebi.ac.uksissa.it |

DNA Footprinting and Restriction Endonuclease Inhibition Assays

To determine the sequence specificity and the precise location of this compound binding on the DNA, biochemical techniques such as DNA footprinting and restriction endonuclease inhibition assays are utilized.

DNA Footprinting: This technique is used to identify the specific DNA sequence where a molecule binds. In a typical DNase I footprinting experiment, a DNA fragment labeled at one end is incubated with the binding molecule (in this case, this compound). amazonaws.comresearchgate.net The complex is then lightly treated with DNase I, an enzyme that cleaves the DNA backbone. The binding of this compound protects the DNA sequence it occupies from cleavage by DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" – a gap in the ladder of bands compared to a control sample without the drug. amazonaws.comresearchgate.net DNA footprinting experiments have been crucial in establishing the sequence preference of anthramycin and related pyrrolobenzodiazepines (PBDs), which typically bind to purine-rich sequences, with a preference for 5'-Pu-G-Pu-3'. plos.org

Restriction Endonuclease Inhibition Assays: Restriction endonucleases are enzymes that recognize and cleave DNA at specific short sequences. The binding of a small molecule, such as this compound, to a DNA sequence that overlaps with a restriction enzyme's recognition site can inhibit the enzyme's ability to cut the DNA. oup.comcore.ac.ukvanderbilt.edu By using a variety of restriction enzymes with different recognition sequences, it is possible to map the binding sites of the drug. An assay based on the inhibition of the restriction endonuclease BamHI has been developed to quantitatively evaluate the relative DNA-binding affinity of PBDs. oup.com Significant inhibition of BamHI by anthramycin has been demonstrated, confirming that its binding can block the action of DNA-processing enzymes. oup.com The degree of inhibition can also be used to compare the binding affinities of different PBD analogs. oup.com

The following table summarizes the applications of these assays in studying the this compound-DNA interaction.

| Assay | Principle | Information Gained |

| DNA Footprinting | Protection of DNA from enzymatic cleavage (e.g., by DNase I) at the drug binding site. amazonaws.comresearchgate.net | Identifies the specific DNA sequence and location of drug binding. plos.orgresearchgate.net |

| Restriction Endonuclease Inhibition | Blockage of restriction enzyme activity at or near the drug binding site. oup.com | Confirms binding at specific recognition sequences and allows for the relative quantification of binding affinity. oup.com |

Total Synthesis and Development of Synthetic Analogs of Anthramycin Methyl Ether

Historical Overview of Total Synthetic Approaches

The first total synthesis of anthramycin (B1237830) was a landmark achievement reported by Leimgruber, Batcho, and Czajkowski in 1968. nih.govacs.org This pioneering work not only confirmed the structure of anthramycin, which had been elucidated shortly before using spectroscopic methods, but also provided a viable, albeit lengthy, pathway to this complex natural product. wikipedia.org

Modern Synthetic Methodologies for the Pyrrolobenzodiazepine Core

One notable modern approach involves a one-pot Ugi/cyclization sequence. researchgate.net This multicomponent reaction strategy allows for the rapid assembly of complex PBD-like scaffolds from simple starting materials, demonstrating the power of tandem reactions in heterocyclic synthesis. researchgate.net Other innovative methods include intramolecular 1,3-dipolar cycloadditions, which have been used to create the tricyclic system with high diastereoselectivity. researchgate.net Researchers have also developed synthetic routes that employ a thermocontrolled cyclization, allowing for selective access to different but related heterocyclic systems from a common precursor. researchgate.net These methodologies showcase the versatility and ongoing innovation in the synthesis of the PBD nucleus. nih.gov

A significant advancement in the synthesis of anthramycin and its analogs was the application of palladium-catalyzed cross-coupling reactions for the introduction of the acrylic side chain. scite.aiacs.orgexlibrisgroup.com This approach offers a more efficient and convergent alternative to the multi-step procedures used in earlier syntheses. acs.org

The Stille coupling and Heck-type reactions have proven particularly effective. acs.orgacs.org In a key strategy developed by Pena and Stille, a ketone is installed at the C-2 position of the PBD ring system. This ketone is then converted to a reactive enol triflate. The subsequent palladium-catalyzed coupling of this enol triflate with a suitable organostannane reagent, such as a β-stannylacrylate, allows for the direct and efficient installation of the complete side chain. acs.org This method significantly shortens the synthetic sequence and is tolerant of the various functional groups present on the PBD core. acs.org The development of these coupling reactions represents a major step forward, enabling the facile synthesis of a wide range of anthramycin analogs for structure-activity relationship studies. nih.govrsc.org

Controlling the stereochemistry of the PBD core, particularly at the C11a position, is critical for biological activity. Modern synthetic efforts have focused heavily on developing highly stereoselective methods to ensure the formation of the desired enantiomer.

One successful strategy utilizes chiral acyliminium ion intermediates. Starting from a chiral precursor like (S)-proline, an acyliminium ion is generated, which then undergoes a nucleophilic attack. For instance, in the synthesis of related PBDs, indole (B1671886) can be added stereoselectively to establish the correct stereocenter. Another powerful technique involves the use of diastereoselective intramolecular 1,3-dipolar cycloadditions to construct the ring system with a high degree of stereocontrol. researchgate.net These methods, which often leverage the chirality of the starting materials, are essential for producing enantiomerically pure PBDs, which is a prerequisite for their evaluation as potential therapeutic agents.

Palladium-Catalyzed Coupling Reactions for Side Chain Introduction

Design and Synthesis of Monomeric Anthramycin Methyl Ether Analogs

The synthesis of monomeric PBD analogs has been a fruitful area of research, driven by the need to overcome the limitations of natural PBDs, such as toxicity. mdpi.com These efforts aim to create molecules with improved DNA binding affinity, sequence specificity, and pharmacological profiles.

Structure-activity relationship (SAR) studies have guided the design of these analogs. For example, modifications at nearly every position of the PBD skeleton have been explored. kcl.ac.uk Recent work has reported the first synthesis of PBD monomers substituted at the C1-position, a previously unexplored site. kcl.ac.uk A significant focus has been on the C8 position, where various moieties have been linked to the PBD core. These C8-linked conjugates can include other DNA-interactive groups or pharmacophores designed to enhance biological activity. nih.govmdpi.com Furthermore, versatile C2-aryl PBD monomers have been developed that allow for late-stage diversification, enabling the rapid synthesis of a library of analogs for biological screening. nih.gov

Synthesis of Dimeric Pyrrolobenzodiazepine Conjugates

A major evolution in the field was the development of PBD dimers. These molecules consist of two PBD units linked together, typically via a flexible tether connecting the C8 positions of each monomer. creative-biolabs.comresearchgate.net The rationale behind dimerization is to enable the molecule to cross-link DNA by forming covalent bonds with guanine (B1146940) bases on opposite strands of the DNA double helix. creative-biolabs.comresearchgate.net This interstrand cross-linking is a highly cytotoxic lesion, making PBD dimers exceptionally potent antitumor agents. acs.orgresearchgate.net

The synthesis of these dimers generally involves two main strategies. The first approach involves the formation of a linker connecting two 2-nitrobenzoic acid units, which then serve as the A-ring precursors for the two PBD moieties. The pyrrolidine (B122466) C-ring is then coupled to this dimeric core. nih.gov An alternative, more convergent strategy involves synthesizing a complete PBD monomer that contains a reactive functional group at the C8-position (e.g., a hydroxyl group). nih.gov Two of these monomers are then coupled to a linker, such as 1,3-dibromopropane, to form the final symmetric dimer. nih.gov This latter approach also allows for the synthesis of non-symmetric dimers by using two different PBD monomers. nih.gov The PBD dimer SG2000 (also known as SJG-136) is a prominent example that has undergone clinical evaluation. acs.orgresearchgate.net

Development of Hybrid DNA-Binding Structures

To further modulate the DNA binding properties of PBDs, researchers have designed and synthesized hybrid molecules that conjugate a PBD unit to another distinct DNA-binding motif. core.ac.uknajah.edu This strategy aims to create agents with novel sequence specificities or enhanced binding affinities by combining the recognition properties of two different pharmacophores. core.ac.uk

A notable example is the creation of hybrids between PBDs and distamycin A or its analogs. najah.edu Distamycin A is a natural product that binds to the minor groove of DNA, with a preference for AT-rich sequences. core.ac.uktandfonline.com By tethering a PBD unit, which preferentially alkylates guanine in GC-rich sequences, to a distamycin-like oligopyrrole carrier, a hybrid molecule is created that can potentially recognize and bind to mixed DNA sequences. najah.edu These hybrid structures are designed to have their DNA interaction dominated by the minor-groove binding portion, guiding the alkylating PBD moiety to specific DNA target sites. core.ac.uk The synthesis of these conjugates typically involves coupling the two distinct units via a stable linker, creating a novel molecular architecture with potentially unique biological activity. najah.edu

Structure Activity Relationship Sar Studies of Anthramycin Methyl Ether and Derivatives

Identification of Essential Structural Features for Biological Activity

The biological activity of anthramycin (B1237830) methyl ether and its congeners is intrinsically linked to their unique three-dimensional structure, which allows for a snug fit within the minor groove of DNA. kcl.ac.uk Several structural motifs are considered indispensable for their potent bioactivity.

The core of their activity resides in the tricyclic pyrrolobenzodiazepine skeleton, comprising a substituted aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring. etsu.edu A critical feature is the electrophilic imine moiety, or its carbinolamine and carbinolamine methyl ether equivalents, at the N10-C11 position of the B-ring. wiley.com This functionality is essential for the formation of a covalent aminal bond between the C11 position of the PBD and the C2-amino group of a guanine (B1146940) base in the DNA minor groove. wiley.comacs.org The absence or modification of this electrophilic center, for instance, by reduction to a secondary amine or conversion to a lactam, leads to a dramatic loss of DNA-binding ability and cytotoxicity. wiley.com

Furthermore, the stereochemistry at the C11a position is crucial. The naturally occurring and biologically active PBDs possess an (S)-configuration at this chiral center, which imparts a right-handed twist to the molecule, perfectly complementing the topography of the DNA minor groove. kcl.ac.uk This specific chirality is a determining factor for the high-affinity binding and subsequent covalent reaction with DNA.

Effects of Modifications within the B-Ring

The B-ring, or diazepine ring, is central to the chemical reactivity of PBDs as it houses the N10-C11 electrophilic center. Modifications within this ring are less common in SAR studies compared to the A and C rings. However, some research has been conducted on tricyclic analogs that feature a fused piperazine (B1678402) ring in place of the pyrrole (B145914) C-ring, which technically alters the B-ring's environment. In one study, novel chiral anthramycin analogs with a fused piperazine ring were synthesized and evaluated for their cytotoxic activity. mdpi.com The results indicated that the cytotoxic effect was dependent on the stereochemistry and the nature of substituents. mdpi.com Specifically, an (S)-configuration at the chiral center and the presence of a hydrophobic 4-biphenyl substituent were identified as key for cytotoxic activity. mdpi.com

Effects of Modifications within the C-Ring (e.g., Unsaturation, Stereochemistry at C11a)

The C-ring, or pyrrolidine ring, has been a major focus of SAR studies, and modifications in this region have been shown to significantly impact the biological potency of PBDs.

Unsaturation: The degree of saturation in the C-ring is a critical determinant of DNA-binding affinity and cytotoxicity. wiley.com PBD monomers with either C2-exo or C2-endo unsaturation, such as anthramycin, tomaymycin (B1231328), and sibiromycin (B87660), exhibit enhanced DNA-binding affinity compared to analogs with a fully saturated C-ring like neothramycin (B1218311) A and DC-81. wiley.com This enhanced affinity is attributed to a flattening of the C-ring, which allows for better van der Waals contacts within the DNA minor groove. acs.org Conversely, complete unsaturation of the C-ring, leading to a fully aromatic system, ablates DNA-binding ability and cytotoxicity. wiley.com

The introduction of C2/C2'-exo unsaturation in PBD dimers, such as in SJG-136, resulted in a significant increase in both DNA-binding affinity and cytotoxicity compared to its saturated counterpart, DSB-120. acs.org

Stereochemistry at C11a: As mentioned earlier, the (S)-stereochemistry at the C11a position is a fundamental requirement for the biological activity of PBDs. This configuration provides the necessary right-handed twist for the molecule to fit snugly into the minor groove of DNA. kcl.ac.uk Studies on chiral analogs have consistently shown that the (S)-enantiomer is significantly more active than the (R)-enantiomer. For instance, in a series of chiral anthramycin analogs with a fused piperazine ring, the (S)-isomers were generally more potent. mdpi.com

Correlation between DNA Binding Affinity, Covalent Alkylation, and Biological Potency

A strong correlation exists between the ability of anthramycin methyl ether and its derivatives to bind to DNA, form a covalent adduct, and exert their cytotoxic effects. The process begins with the non-covalent, sequence-selective binding of the PBD molecule within the minor groove of DNA. nih.gov This initial binding is followed by the formation of a covalent aminal linkage between the electrophilic C11 of the PBD and the nucleophilic N2 of a guanine residue. acs.org

The stability of the DNA-drug adduct is a key determinant of biological potency. This stability can be assessed by measuring the increase in the melting temperature (ΔTm) of DNA upon drug binding. PBDs that cause a larger ΔTm generally exhibit higher cytotoxicity. For example, the C2-exo-unsaturated PBD dimer SJG-136 induces a significantly higher ΔTm (33.6 °C) compared to its saturated analog DSB-120 (15.1 °C), which correlates with its greater cytotoxic potency. researchgate.net

The efficiency of covalent bond formation, or alkylation, is also crucial. The presence of the N10-C11 imine or its precursors is non-negotiable for this step. wiley.com The rate and efficiency of this alkylation are influenced by the electronic properties of the PBD molecule, which can be modulated by substituents on the A-ring. Electron-donating groups can increase the electrophilicity of the N10-C11 imine, thereby enhancing the alkylating potential. wiley.com

The following table illustrates the relationship between C-ring unsaturation, DNA binding (ΔTm), and cytotoxicity (IC50) for two PBD dimers.

| Compound | C-Ring Feature | ΔTm (°C) | IC50 (A2780 cells, nM) |

| DSB-120 | Saturated | 15.1 | 7.2 |

| SJG-136 | C2-exo-unsaturated | 33.6 | 0.0225 |

Data sourced from Gregson et al., 2001, as cited in ResearchGate. researchgate.net

Rational Design Principles for Modulating DNA Sequence Selectivity and Cytotoxicity

The extensive SAR data gathered for anthramycin and its analogs have laid the foundation for the rational design of new PBD-based anticancer agents with modulated DNA sequence selectivity and enhanced cytotoxicity.

Modulating DNA Sequence Selectivity: Anthramycin and its monomers typically show a preference for 5'-Pu-G-Pu-3' sequences. kcl.ac.uk The design of PBD dimers, where two PBD units are tethered together, allows for the recognition of longer DNA sequences. The length and flexibility of the linker between the two PBD units are critical in determining the preferred binding sequence. For instance, C8/C8'-linked PBD dimers can span longer DNA sequences and form highly cytotoxic interstrand cross-links. aacrjournals.org

Enhancing Cytotoxicity: Several strategies have been successfully employed to enhance the cytotoxicity of PBDs:

Dimerization: The creation of PBD dimers, such as SJG-136, which can form interstrand DNA cross-links, has proven to be a highly effective strategy for increasing cytotoxicity. aacrjournals.org

C-Ring Unsaturation: As discussed, introducing unsaturation at the C2 position of the C-ring enhances DNA binding and potency. wiley.comacs.org

C2-Aryl Substitution: The addition of an aryl group at the C2 position, in conjunction with C2-C3 unsaturation, can further increase cytotoxicity.

Prodrug Strategies: To overcome issues like poor water solubility and to improve tumor targeting, prodrug approaches have been developed. For example, the highly potent PBD dimer SG2202 was converted into a water-soluble bisulfite adduct, SG2285, which releases the active drug under physiological conditions. aacrjournals.org

The following table provides cytotoxicity data for a highly potent C2-aryl-substituted PBD dimer prodrug, SG2285, across various human tumor cell lines.

| Cell Line | Tumor Type | GI50 (pmol/L) |

| HL-60 | Leukemia | 0.3 |

| IGROV-1 | Ovarian | 1.3 |

| A549 | Non-Small Cell Lung | 10 |

| PC-3 | Prostate | 20 |

| PANC-1 | Pancreatic | 30 |

| MALME-3M | Melanoma | 40 |

| HCT-15 | Colon | 68,000 |

Data sourced from McColl et al., 2010. aacrjournals.org

These rational design principles have led to the development of PBD-containing antibody-drug conjugates (ADCs), where the potent cytotoxic PBD is linked to a tumor-targeting antibody, thereby enabling selective delivery to cancer cells and minimizing off-target toxicity.

Preclinical Biological Evaluation of Anthramycin Methyl Ether

In Vitro Cytotoxicity Studies in Diverse Cancer Cell Lines

Anthramycin (B1237830) methyl ether, a derivative of the pyrrolobenzodiazepine (PBD) antibiotic anthramycin, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in laboratory settings. wikipedia.orgetsu.edu The unstable nature of anthramycin led researchers to utilize its more stable epimer, anthramycin methyl ether, for characterization and biological evaluation. wikipedia.orgebi.ac.uk PBDs, as a class of compounds, are known for their potent antineoplastic activity, which stems from their ability to bind to the minor groove of DNA and inhibit the synthesis of RNA and DNA in cancer cells. wikipedia.orgnih.gov

Efficacy Against Leukemia Cell Lines

Early studies on this compound highlighted its pronounced activity against experimental leukemias. nih.gov Specifically, the compound was evaluated against L1210 leukemia, a murine leukemia cell line, where it demonstrated significant antitumor effects. nih.gov The cytotoxic action of anthramycin and its derivatives is attributed to their capacity to form a complex with DNA, thereby obstructing DNA synthesis and the action of enzymes like DNase I. wikipedia.org

Porothramycin B, the methyl ether form of porothramycin, another anthramycin-group antibiotic, also exhibited significant efficacy against leukemia cell lines, including P388 and L120 leukemia. mathewsopenaccess.com This further supports the potential of this compound and related compounds in the context of hematological malignancies.

Table 1: In Vitro Efficacy of this compound and Related Compounds Against Leukemia Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| This compound | L1210 Leukemia | Antitumor activity | nih.gov |

| Porothramycin B | P388 Leukemia | Prolonged survival times in mice | mathewsopenaccess.com |

| Porothramycin B | L120 Leukemia | Prolonged survival times in mice | mathewsopenaccess.com |

Efficacy Against Solid Tumor Cell Lines (e.g., Melanoma, Breast Cancer)

The cytotoxic activity of anthramycin and its analogues extends to various solid tumor cell lines. Anthramycin has shown activity against experimental tumors such as sarcomas and gastrointestinal neoplasms. wikipedia.org Specifically, anthramycin demonstrated in vitro cytotoxic activity against B16 melanoma cells. mathewsopenaccess.com Another related PBD, DC-81, also showed cytotoxicity against human melanoma cell lines. mathewsopenaccess.com

While direct data on the efficacy of this compound against breast cancer cell lines is limited in the provided search results, the broader class of PBDs has been investigated for this purpose. For instance, a derivative of ageladine A showed activity against MDA-MB-435 breast cancer cells. japsonline.com

Table 2: In Vitro Efficacy of Anthramycin and Related Compounds Against Solid Tumor Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Anthramycin | B16 Melanoma | Cytotoxic activity | mathewsopenaccess.com |

| DC-81 | Human Melanoma | Cytotoxicity | mathewsopenaccess.com |

| Ageladine A derivative | MDA-MB-435 Breast Cancer | Cytotoxic activity | japsonline.com |

| Porothramycin B | B16 Melanoma | Prolonged survival times in mice | mathewsopenaccess.com |

Analysis of Cell Cycle Perturbations (e.g., G2/M Block Induction)

A common mechanism of action for many DNA-interactive anticancer agents is the induction of cell cycle arrest, often at the G2/M checkpoint. nih.govresearchgate.netoncotarget.com This arrest prevents cells with damaged DNA from proceeding through mitosis, ultimately leading to apoptosis. While the specific effect of this compound on the cell cycle is not explicitly detailed in the provided search results, other DNA-damaging agents have been shown to induce a G2/M block. nih.govoncotarget.comresearchgate.net For example, some anthraquinone (B42736) derivatives and other compounds have been shown to cause G2/M phase arrest in various cancer cell lines. nih.govresearchgate.net Flow cytometry is a standard technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a cytotoxic agent. wisc.edu Given that this compound functions by forming DNA adducts, it is plausible that it would also induce cell cycle perturbations, likely a G2/M arrest, as a cellular response to DNA damage. wikipedia.org

In Vivo Antitumor Activity in Non-Human Animal Models

The preclinical evaluation of this compound has extended to in vivo studies using animal models to assess its antitumor efficacy in a more complex biological system.

Assessment in Murine Xenograft and Syngeneic Tumor Models

Early in vivo studies demonstrated the antitumor activity of this compound in mice. nih.gov The compound was effective against L1210 leukemia in murine models. nih.gov Furthermore, the related antibiotic porothramycin B, the methyl ether of porothramycin, significantly prolonged the survival times of mice implanted with experimental tumors, including P388 and L120 leukemia, as well as B16 melanoma. mathewsopenaccess.com These findings in syngeneic and experimental tumor models underscore the potential of this compound as an antitumor agent. The use of xenograft models, where human tumor cells are implanted into immunodeficient mice, is a common strategy to evaluate the efficacy of anticancer drugs against human cancers in an in vivo setting. researchgate.net

Pharmacodynamic Evaluation (e.g., DNA Cross-linking via Comet Assay in Lymphocytes)

Pharmacodynamic studies are crucial to understand the molecular effects of a drug on its target within a living organism. For DNA-damaging agents like this compound, a key pharmacodynamic marker is the formation of DNA cross-links. The Comet assay, or single-cell gel electrophoresis, is a sensitive method used to detect DNA damage, including strand breaks and cross-links, in individual cells. nih.govceon.rs In the context of DNA cross-linking agents, a modified Comet assay can be used to measure the formation of interstrand cross-links in cells such as peripheral blood lymphocytes. nih.govnih.gov This technique has been utilized in clinical trials of other DNA cross-linking agents to assess the pharmacodynamic response to treatment. nih.gov While a specific study detailing the use of the Comet assay to evaluate DNA cross-linking by this compound in lymphocytes was not found, the methodology is highly relevant and applicable for such an investigation. nih.govnih.govmdpi.com The formation of γ-H2AX foci is another sensitive pharmacodynamic marker for DNA damage induced by cross-linking agents, which can be detected in lymphocytes and tumor biopsy samples. nih.gov

Comparative Preclinical Efficacy and Mechanism with Synthetic Analogs and Derivatives

This compound (AME), a derivative of the potent pyrrolobenzodiazepine (PBD) antitumor antibiotic anthramycin, serves as a crucial reference point for the development and evaluation of synthetic analogs. wikipedia.org Due to the inherent instability of the parent anthramycin, AME is often utilized in research for its greater stability while retaining the core mechanism of action. wikipedia.org This mechanism involves the formation of a covalent adduct with DNA, which subsequently inhibits the synthesis of both DNA and RNA. wikipedia.orgnih.gov The preclinical evaluation of synthetic analogs and derivatives focuses on comparing their efficacy and mechanisms against AME to identify compounds with improved therapeutic potential.

The core of the PBD structure, which includes anthramycin and its derivatives, consists of a three-ring system: an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring. wiley.com Modifications to these rings lead to a wide array of synthetic analogs with varying biological activities. The primary mechanism of action for this class of compounds is their ability to bind within the minor groove of DNA and form a covalent bond with the N2 position of a guanine (B1146940) base through an electrophilic imine or equivalent functional group at the N10-C11 position. wiley.comacs.org

Comparison with Derivatives from Chemical Conversion

A direct derivative of this compound, (1,11a)-didehydroanhydroanthramycin (DAA), can be formed through a chemical conversion reaction, for instance, by treatment with trifluoroacetic acid. nih.govvulcanchem.com This conversion has been instrumental in mechanistic studies. Preclinical evaluation demonstrates that DAA does not form a stable adduct with DNA. nih.gov This loss of DNA-binding ability is a direct consequence of the structural change and illustrates the critical nature of the N10-C11 carbinolamine methyl ether functionality in AME for its biological activity. The inability of DAA to bind DNA is consistent with the postulated mechanism of action for anthramycin, where covalent adduct formation is paramount. nih.gov

Tritium labeling experiments have been used to investigate the biosynthesis and mechanism of anthramycin, utilizing the conversion of AME to DAA. These studies provide insight into the structural requirements for biological activity.

| Labeled Precursor Used for AME Biosynthesis | Approximate Tritium Loss During Conversion to DAA |

|---|---|

| DL-[3'RS(3'-³H)]tyrosine | ~50% |

| DL-[3'S(3'-³H)]tyrosine | ~50% |

| DL-[3'R(3'-³H)]tyrosine | ~50% |

| L-[2- or 6-³H]tyrosine | Negligible |

| L-[3- or 5-³H]tyrosine | Negligible |

Data sourced from research on the chemical conversion of AME. vulcanchem.com

Comparison with Structurally Modified PBD Monomers

Numerous synthetic PBD monomers have been created by modifying the A-ring and C-ring of the core structure. Studies comparing these analogs to natural products like anthramycin reveal important structure-activity relationships. For example, modifications to the A-ring of the PBD system, such as replacing the benzenoid ring with pyridine (B92270) or diazine rings, have generally not resulted in significantly improved DNA-binding affinity or cytotoxicity compared to analogs like DC-81, which is itself less potent than anthramycin. acs.org This suggests that the superior potency of natural PBDs like anthramycin is largely attributable to the structure of the C-ring, including features like unsaturation at the C2-position. acs.org

Hybrid molecules, where PBD units are linked to other DNA-binding motifs like distamycin A, have also been synthesized. These hybrid compounds often show increased cytotoxic activity, and their efficacy can be correlated with the length and nature of the linked components. core.ac.uk

| Compound | K562 Cell Line | Jurkat Cell Line |

|---|---|---|

| PBD methyl ester (10) | 0.50 | 0.30 |

| PBD-monopyrrole (6) | 0.08 | 0.05 |

| PBD-dipyrrole (7) | 0.02 | 0.01 |

| PBD-tripyrrole (8) | 0.01 | 0.005 |

| PBD-tetrapyrrole (9) | 0.01 | 0.005 |

This table shows the in vitro biological effects of a PBD methyl ester and its polypyrrolic hybrids on two different cancer cell lines. Data derived from studies on DNA minor-groove binders. core.ac.uk

Comparison with PBD Dimers

A significant advancement in PBD analog development is the synthesis of PBD dimers, where two PBD units are joined by a flexible linker. A prominent example is SJG-136. These dimers are designed to cross-link DNA by binding to guanine bases on opposite strands (interstrand) or the same strand (intrastrand) of the DNA double helix. wiley.com

This ability to form DNA cross-links results in a substantially different and more potent mechanism of action compared to PBD monomers like anthramycin or AME, which can only bind to a single guanine (monoalkylation). The increased DNA stabilization and the formation of highly cytotoxic cross-links mean that PBD dimers like SJG-136 generally exhibit significantly greater cytotoxicity and antitumor activity than their monomeric counterparts. wiley.com The enhanced DNA interaction of PBD dimers can be quantified through DNA thermal denaturation studies, where the increase in the DNA melting temperature (ΔTm) serves as a measure of the ligand's stabilizing effect.

| Incubation Time (hours) | ΔTm (°C) at 1:10 Drug/DNA Ratio | ΔTm (°C) at 1:5 Drug/DNA Ratio |

|---|---|---|

| 0 | 14.0 | 20.0 |

| 2 | 20.8 | 27.8 |

| 18 | 26.2 | 33.6 |

| 72 | 26.9 | 34.4 |

This table shows the increase in DNA melting temperature (ΔTm) after incubation with SJG-136 at different drug-to-DNA base pair ratios, indicating a strong, time-dependent DNA stabilization effect. Data sourced from biophysical studies of SJG-136. wiley.com

Future Directions in Anthramycin Methyl Ether Research

Advanced Studies on Unresolved Biosynthetic Pathways

The biosynthesis of PBDs like anthramycin (B1237830) is a complex process involving multiple enzymatic steps that are not yet fully understood. vanderbilt.edunih.gov The PBD scaffold is assembled by a two-component nonribosomal peptide synthetase (NRPS) system. nih.gov This system merges an anthranilic acid derivative with a substituted proline, which is derived from tyrosine. nih.gov For anthramycin, the anthranilic acid component originates from tryptophan. nih.gov

While the general framework is known, many of the specific transformations and the enzymes catalyzing them remain subjects of ongoing research. For instance, enzymes with sequence similarity to those in the anthramycin biosynthetic gene cluster, such as heme peroxidases, have been identified and are believed to be involved in key hydroxylation steps. researchgate.net A significant portion of the biosynthetic pathway for anthramycin remains unresolved. vanderbilt.edu

Future research will focus on:

Gene Cluster Elucidation: Fully sequencing and annotating the anthramycin biosynthetic gene cluster in producer organisms like Streptomyces refuineus. wikipedia.org

Enzyme Characterization: Expressing and characterizing the function of individual enzymes in the pathway to understand their specific roles and mechanisms. This includes enzymes like hydroxylases, methyltransferases, and the core NRPS components. nih.govresearchgate.net

Mutasynthesis: Utilizing techniques like mutasynthesis, where genes in the pathway are inactivated and precursor analogs are fed to the culture, to produce novel PBD derivatives. nih.gov This approach has been successfully used to create a dehydroxylated sibiromycin (B87660) analog with increased DNA binding affinity. nih.gov

Understanding these pathways in detail will not only satisfy academic curiosity but also open avenues for bioengineering and synthetic biology approaches to produce novel PBD analogs with tailored properties.

| Key Components in PBD Biosynthesis | Precursor/Enzyme Type | Role in Anthramycin Synthesis |

| Anthranilic Acid Moiety | Tryptophan | Forms a core part of the PBD scaffold. nih.gov |

| Proline Moiety | Tyrosine | Provides the pyrrolidine (B122466) ring of the PBD structure. nih.gov |

| Nonribosomal Peptide Synthetase (NRPS) | Enzyme Complex | Assembles the PBD scaffold from the precursor units. nih.gov |

| Heme Peroxidase | Enzyme | Implicated in hydroxylation steps of the pathway. researchgate.net |

Application of Machine Learning and AI in Drug Design for PBDs

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical research and development, and the design of PBDs is no exception. mednexus.orgnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery process. researchgate.netscielo.br

For PBDs, AI and ML can be applied in several critical areas:

Predictive Modeling: ML algorithms can be trained on existing structure-activity relationship (SAR) data from various PBD analogs to predict the cytotoxicity, DNA-binding affinity, and sequence selectivity of novel, untested compounds. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: AI models can generate entirely new PBD scaffold designs with desired properties. By learning from the chemical space of known DNA-binding agents, these models can propose innovative structures that may possess enhanced selectivity or novel mechanisms of action. scielo.br

Target Identification: AI can analyze biological data to identify and validate new potential targets for PBD-based therapies, including specific cancer types or pathogenic bacteria that may be particularly susceptible to this class of compounds. mednexus.orgscielo.br

ADC Optimization: In the context of antibody-drug conjugates (ADCs), AI can help in optimizing the entire construct, from selecting the best antibody target to designing the most stable and effective linker and PBD payload combination. researchgate.net

The use of AI and ML promises to make the design of next-generation PBDs more efficient and rational, moving from traditional trial-and-error synthesis to a more predictive, data-driven approach. nih.gov

Development of Next-Generation PBD Scaffolds with Enhanced Selectivity

While monomeric PBDs like anthramycin are potent, research has increasingly focused on developing novel scaffolds with superior performance, particularly in terms of DNA sequence selectivity and cytotoxicity. acs.orgresearchgate.net A major breakthrough in this area has been the development of PBD dimers. researchgate.netresearchgate.net

PBD Dimers: These molecules consist of two PBD units linked together, enabling them to cross-link DNA across the minor groove. researchgate.net This cross-linking action is highly cytotoxic and can be more difficult for cancer cells to repair. researchgate.net

SJG-136 (SG2000): A prominent example of a PBD dimer that has undergone clinical evaluation. researchgate.netresearchgate.net It is designed with a flexible linker that allows for optimal positioning within the DNA minor groove, where it can form interstrand cross-links.

Enhanced Affinity and Selectivity: By linking two PBD units, dimers can recognize and bind to longer DNA sequences compared to monomers, leading to increased specificity for their target sites. researchgate.net

Future development of PBD scaffolds will likely involve:

Linker Optimization: Systematically modifying the length and chemical nature of the linker in PBD dimers to fine-tune DNA-binding affinity and sequence preference.

Hybrid Molecules: Creating conjugates of PBDs with other DNA-binding motifs or molecules to further enhance target recognition and biological activity.

Targeted Delivery: Incorporating PBDs into sophisticated delivery systems like antibody-drug conjugates (ADCs) remains a key strategy. researchgate.net The potent nature of PBD dimers makes them ideal payloads for ADCs, which combine the targeting ability of an antibody with the cell-killing power of the PBD. researchgate.net

The goal is to create PBD-based agents that can more effectively discriminate between cancerous and healthy cells, leading to more potent therapies.

| PBD Scaffold Type | Key Feature | Example | Mechanism |

| Monomer | Single PBD unit | Anthramycin | Covalent binding to a single guanine (B1146940) base in the DNA minor groove. acs.orgnih.gov |

| Dimer | Two PBD units linked together | SJG-136 | Forms highly cytotoxic interstrand DNA cross-links. researchgate.netresearchgate.net |

| ADC Payload | PBD dimer attached to an antibody | Loncastuximab tesirine | Targeted delivery of the PBD toxin to cancer cells expressing a specific surface antigen (e.g., CD19). researchgate.net |

Utilization as Molecular Probes for DNA-Protein Interactions and DNA Repair Pathways

The unique DNA-binding properties of anthramycin and its analogs make them valuable tools for studying fundamental cellular processes involving DNA. nih.govbeilstein-journals.org Their ability to bind sequence-selectively in the minor groove without causing significant helical distortion makes them effective probes. researchgate.netbeilstein-journals.org

Probing DNA Dynamics and Interactions:

Anthramycin analogs exhibit significant fluorescence enhancement upon binding to DNA. nih.gov This property can be exploited to monitor DNA binding in real-time and to study the dynamics of DNA itself. nih.gov

The fluorescence polarization anisotropy (FPA) decay characteristics of the PBD ring system are exceptionally favorable, allowing them to serve as sensitive probes for DNA dynamics on the nanosecond timescale. nih.gov

By acting as competitive inhibitors, PBDs can be used to map the binding sites of DNA-binding proteins like transcription factors and to study the impact of minor groove ligands on these interactions. acs.orgbeilstein-journals.org

Investigating DNA Repair Pathways:

PBDs induce DNA damage, primarily through alkylation and, in the case of dimers, cross-linking. researchgate.netresearchgate.net This triggers cellular DNA repair responses.

Studying how cells respond to and attempt to repair PBD-induced DNA adducts can provide critical insights into the mechanisms of various DNA repair pathways, such as base excision repair and nucleotide excision repair. glenresearch.com

The fact that PBD-induced damage can be "hidden" from repair mechanisms due to the non-distorting nature of the binding is a key area of investigation. researchgate.net Understanding why these lesions evade repair could reveal vulnerabilities in cancer cells that can be exploited therapeutically. glenresearch.com

Future research will use anthramycin methyl ether and newly designed PBD probes in conjunction with advanced biophysical and cell biology techniques (e.g., single-molecule fluorescence microscopy, mass spectrometry) to gain a higher-resolution picture of DNA interactions and repair within the cell. plos.orgarxiv.orgrbmb.net

Q & A

Basic: What synthetic methodologies are recommended for producing AME, and how can its structural purity be validated?

Answer:

AME is synthesized via sequential enyne metathesis and alkene cross-metathesis using Grubbs first-generation or Hoveyda–Grubbs second-generation catalysts . Post-synthesis, structural validation requires:

- Nuclear Magnetic Resonance (NMR): Assign peaks to confirm the methyl ether group at N11 and aromatic protons.